2,3,5,6-Tetrachlorophenyl isocyanate
Overview
Description
2,3,5,6-Tetrachlorophenyl isocyanate, also known as TDI, is a highly toxic and reactive chemical compound . It is a member of the isocyanate family, which are widely used in the production of polyurethane foams, coatings, and adhesives . The linear formula of this compound is HC6Cl4NCO .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 14 bonds. There are 13 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 isocyanate . The IUPAC name of the compound is 1,2,4,5-tetrachloro-3-isocyanatobenzene .Physical and Chemical Properties Analysis
The compound has a molecular weight of 256.90 . The melting point is reported to be between 62-64 °C . The exact mass and complexity rating of the compound are currently unknown.Scientific Research Applications
Organosilicon Synthesis of Isocyanates 2,3,5,6-Tetrachlorophenyl isocyanate is utilized in the synthesis of isocyanates from various organic compounds. This process involves the silylation of starting amines followed by phosgenation, demonstrating the chemical's role in producing complex organic isocyanates (Lebedev et al., 2006).
Microbial Dechlorination It has been observed that 2,3,5,6-tetrachlorophenyl compounds can undergo microbial dechlorination. This process is critical in understanding the environmental fate of such chlorinated compounds and their biodegradation (Van Dort & Bedard, 1991).
Sterically Encumbered Ligands in Chemistry The compound has been investigated as part of sterically encumbered systems, useful in synthesizing materials with two low-coordinate phosphorus centers. This has implications for creating materials with specific chemical properties and applications (Shah et al., 2000).
Biomonitoring of Isocyanate Exposure this compound has been a part of studies exploring the formation of DNA adducts for biomonitoring individuals exposed to isocyanates. This research is significant for occupational health and safety in environments where isocyanate exposure is a concern (Beyerbach, Farmer, & Sabbioni, 2006).
Graphene Oxide Research This compound has been used in the treatment of functionalized graphene oxide to improve its compatibility with conjugated polymers. This has potential applications in the development of electronic devices and materials science (Zheng et al., 2017).
Wood Treatment and Fungicidal Properties this compound has been studied for its use in bonding toxic chemicals to wood, demonstrating its potential as a fungicide and wood preservative. This is significant for materials engineering and environmental sustainability (Rowell, 1984).
Safety and Hazards
Properties
IUPAC Name |
1,2,4,5-tetrachloro-3-isocyanatobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl4NO/c8-3-1-4(9)6(11)7(5(3)10)12-2-13/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWLHPWGYHTUAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)N=C=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391945 | |
Record name | 2,3,5,6-Tetrachlorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40398-02-5 | |
Record name | 2,3,5,6-Tetrachlorophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5,6-Tetrachlorophenyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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